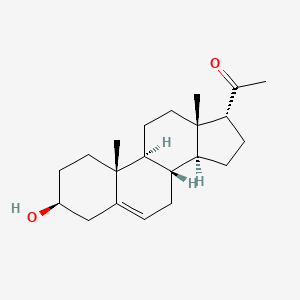
17-epi-Pregnenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17alpha)-3beta-Hydroxypregn-5-en-20-one: 17alpha,3beta-dihydroxypregn-5-en-20-one . This compound plays a significant role in various biological processes and has applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17alpha)-3beta-Hydroxypregn-5-en-20-one typically involves the modification of simpler steroid precursors. One common method is the partial synthesis from progesterone, which involves selective hydroxylation at the 17alpha and 3beta positions. The reaction conditions for this process include the use of specific oxidizing agents and catalysts to achieve the desired hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound is often carried out using large-scale chemical synthesis techniques. These methods involve the use of reactors and controlled environments to ensure the efficient and consistent production of the compound. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(17alpha)-3beta-Hydroxypregn-5-en-20-one: can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: : Reduction reactions may involve the use of lithium aluminum hydride or other reducing agents.
Substitution: : Substitution reactions can be carried out using halogenating agents or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated derivatives of the compound, which can be used in further research and applications.
Scientific Research Applications
(17alpha)-3beta-Hydroxypregn-5-en-20-one: has a wide range of applications in scientific research, including:
Chemistry: : Used as a precursor in the synthesis of other steroid compounds.
Biology: : Studied for its role in hormone regulation and its effects on biological systems.
Medicine: : Investigated for potential therapeutic uses, such as in the treatment of hormonal disorders.
Industry: : Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (17alpha)-3beta-Hydroxypregn-5-en-20-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to steroid hormone receptors, leading to the activation or inhibition of various signaling pathways that regulate physiological processes.
Comparison with Similar Compounds
(17alpha)-3beta-Hydroxypregn-5-en-20-one: is similar to other steroid hormones, such as progesterone and testosterone . it is unique in its specific hydroxylation pattern, which gives it distinct biological and chemical properties. Other similar compounds include:
17alpha,21-dihydroxypregn-5-en-20-one
3beta-hydroxypregn-5-en-20-one
3beta,17alpha,21-trihydroxypregn-5-en-20-one
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
CAS No. |
566-63-2 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21+/m0/s1 |
InChI Key |
ORNBQBCIOKFOEO-NUNROCCHSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


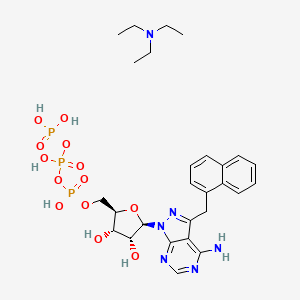

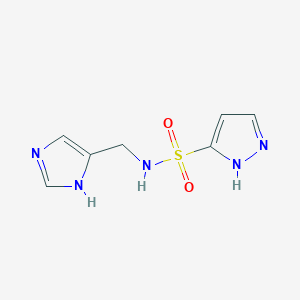

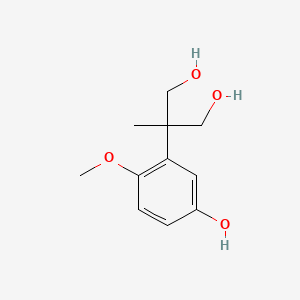
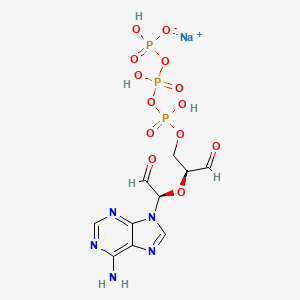

![N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15351733.png)

![[3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15351742.png)

![(2R)-3-[(2R,5R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15351754.png)
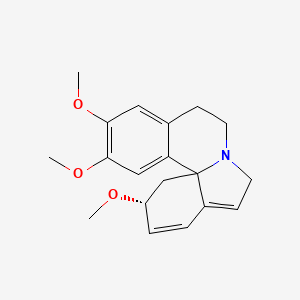
![(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B15351762.png)
